2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)-
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Overview
Description
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- is an organic compound with the molecular formula C7H11NO3. This compound belongs to the class of unsaturated fatty acids and is characterized by the presence of a double bond in the pentenoic acid chain, an acetylamino group, and a methyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-pentenoic acid and acetyl chloride.
Acetylation: The acetylation of 2-pentenoic acid is carried out using acetyl chloride in the presence of a base such as pyridine. This reaction introduces the acetylamino group at the 2-position of the pentenoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, pyridine
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Amides, esters
Scientific Research Applications
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid chain can undergo addition reactions, leading to the formation of reactive intermediates that can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid: Lacks the acetylamino and methyl groups, making it less reactive in certain chemical reactions.
2-(Acetylamino)-2-pentenoic acid: Similar structure but without the methyl group at the 4-position.
4-Methyl-2-pentenoic acid: Lacks the acetylamino group, affecting its biological activity.
Uniqueness
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- is unique due to the presence of both the acetylamino and methyl groups, which confer specific reactivity and biological activity. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions with biological targets.
Properties
CAS No. |
64896-30-6 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetamido-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h4-5H,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
HKRUIYBBGZRHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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